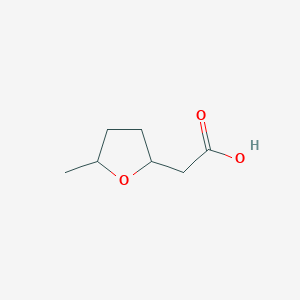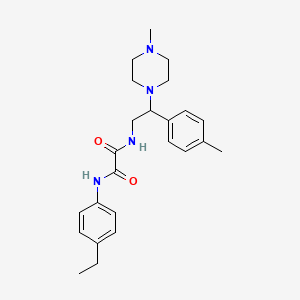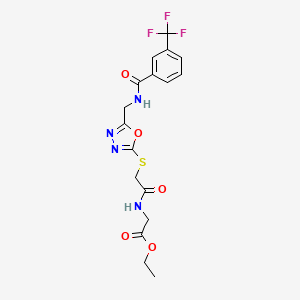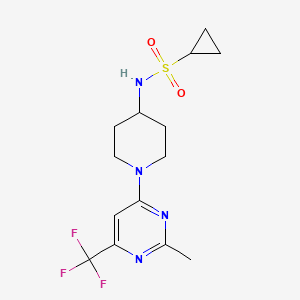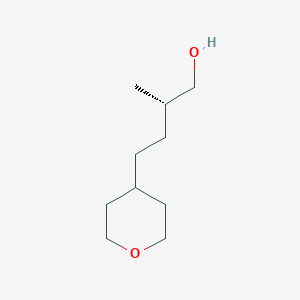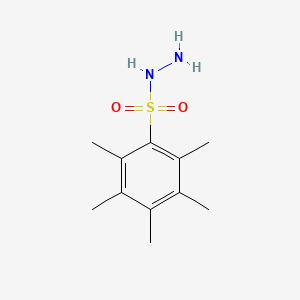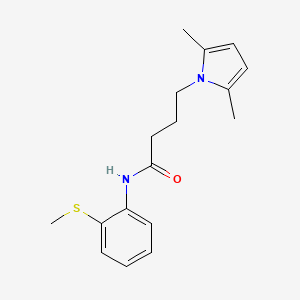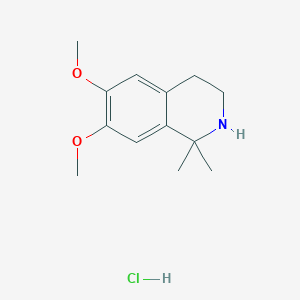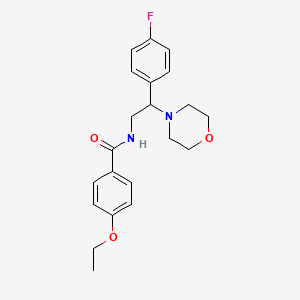![molecular formula C24H20N4O2S B2487779 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-62-0](/img/structure/B2487779.png)
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions involving chromene molecules and different reagents to explore their antimicrobial activity and other properties. The synthesis process often includes the use of IR, 1H- and 13C-NMR, and MS spectroscopy for structural confirmation (Okasha et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through techniques like single crystal X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the overall geometry of the molecules (Wang et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation and interactions with different reagents, leading to the formation of novel derivatives with potential pharmaceutical applications. The reactions are tailored to explore and enhance the chemical properties of the compounds, such as antimicrobial activity (El-Agrody et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Exploration Research into chromene molecules, including derivatives similar to the specified compound, has demonstrated significant antimicrobial activities. These studies reveal that chromene derivatives possess promising antibacterial properties against various microorganisms. The structural characterizations of these compounds were confirmed using spectroscopic methods, and their antimicrobial efficacies were validated through in vitro assessments, showcasing their potential as novel antibacterial agents (Okasha et al., 2016).
Structural and Synthetic Studies The synthesis of novel chromeno derivatives, including the reaction mechanisms and structural elucidation through X-ray diffraction and spectroscopic techniques, underscores the chemical diversity and potential utility of these compounds in scientific research. Such studies facilitate the exploration of their physical and chemical properties, contributing to a broader understanding of their potential applications in various fields (Wang et al., 2014).
Mechanism of Reaction and Structural Transformation Investigations into the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines highlight the chemical reactivity and transformation capabilities of these compounds. Understanding these mechanisms is crucial for the development of new synthetic pathways and the creation of novel compounds with potential biological activities (Lashmanova et al., 2019).
Insecticidal Applications Research into chromene derivatives also extends into the realm of agriculture, where their potential as insecticidal agents has been explored. Novel bioactive compounds have demonstrated significant toxic effects against agricultural pests, indicating their applicability in developing safer, more effective pest control solutions (Soliman et al., 2020).
Catalyst-Free Synthesis Approaches The development of catalyst-free synthetic methods for chromene derivatives represents an advancement in green chemistry, offering environmentally friendly and efficient pathways for the production of these compounds. Such approaches reduce the need for harsh chemicals and complex procedures, making the synthesis of chromene derivatives more accessible and sustainable (Brahmachari et al., 2017).
Eigenschaften
IUPAC Name |
9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-5-10-18-17(12-14)21-20(23(30-18)15-6-8-16(29-2)9-7-15)22(19-4-3-11-31-19)28-24(27-21)25-13-26-28/h3-13,22-23H,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJGYUUYIEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


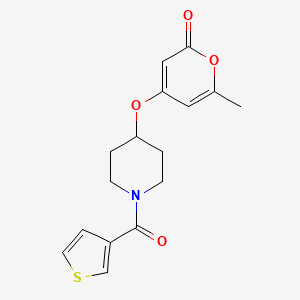
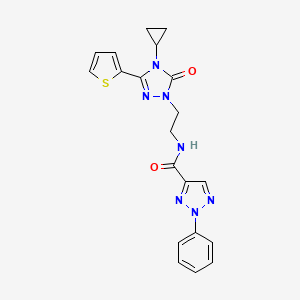
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
